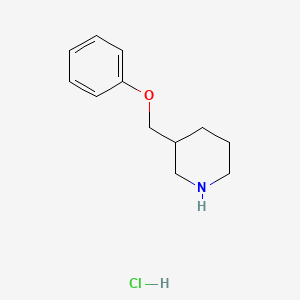

3-(Phenoxymethyl)piperidine hydrochloride

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure of Parent

Properties

IUPAC Name |

3-(phenoxymethyl)piperidine;hydrochloride |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H17NO.ClH/c1-2-6-12(7-3-1)14-10-11-5-4-8-13-9-11;/h1-3,6-7,11,13H,4-5,8-10H2;1H |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DQNAJGWNSVFMAN-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC(CNC1)COC2=CC=CC=C2.Cl |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H18ClNO |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90599655 |

Source

|

| Record name | 3-(Phenoxymethyl)piperidine--hydrogen chloride (1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90599655 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

227.73 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

28569-09-7 |

Source

|

| Record name | 3-(Phenoxymethyl)piperidine--hydrogen chloride (1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90599655 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

A Technical Guide to Novel Synthesis Routes for 3-(Phenoxymethyl)piperidine Derivatives

Introduction

The 3-(phenoxymethyl)piperidine scaffold is a privileged structural motif in modern medicinal chemistry, forming the core of numerous biologically active compounds. Its prevalence is particularly notable in the development of central nervous system (CNS) agents, including potent and selective antagonists for dopamine receptors.[1][2] The therapeutic potential of these derivatives necessitates the development of robust, efficient, and stereocontrolled synthetic routes.

The primary challenges in synthesizing these molecules lie in the precise installation of substituents on the piperidine ring, particularly the control of stereochemistry at the C3 position, and the subsequent diversification of the piperidine nitrogen. This guide provides an in-depth analysis of novel and field-proven synthetic strategies to construct these valuable compounds, moving beyond simple procedural lists to explain the underlying chemical principles and rationale behind methodological choices. We will explore cutting-edge techniques for asymmetric synthesis of the piperidine core, reliable methods for forming the critical phenoxymethyl ether linkage, and powerful cross-coupling strategies for N-functionalization, providing researchers with a comprehensive toolkit for their drug discovery programs.

Section 1: Asymmetric Synthesis of the 3-Substituted Piperidine Core

The cornerstone of synthesizing enantiomerically pure 3-(phenoxymethyl)piperidine derivatives is the construction of the chiral piperidine ring itself. While classical approaches involving the resolution of racemic mixtures or the use of chiral pool starting materials are viable, modern catalysis offers more elegant and efficient pathways.

Strategy 1.1: Rhodium-Catalyzed Asymmetric Dearomatization of Pyridines

A highly innovative and powerful strategy for accessing enantioenriched 3-substituted piperidines involves the dearomatization of the readily available pyridine feedstock.[3][4][5] Direct functionalization of the pyridine C3 position is challenging due to the high aromatic stabilization energy. This hurdle is overcome by a multi-step sequence involving partial reduction followed by a key asymmetric cross-coupling reaction.

Causality and Mechanistic Insight: This process circumvents the high energy barrier of direct pyridine dearomatization by first reducing the pyridine to a more reactive 1,2-dihydropyridine intermediate. The crucial step is a Rhodium-catalyzed asymmetric reductive Heck reaction (also described as a carbometalation) of this diene.[3][5] A chiral phosphine ligand coordinated to the rhodium center creates a chiral environment, directing the addition of an aryl or vinyl group from a boronic acid to the dihydropyridine. This carbometalation occurs with high regio- and enantioselectivity, furnishing a 3-substituted tetrahydropyridine. A final reduction step then yields the desired chiral piperidine. This approach is modular, allowing a wide variety of substituents to be introduced at the 3-position by simply changing the boronic acid coupling partner.

Caption: Asymmetric synthesis via Rh-catalyzed dearomatization of pyridine.

Experimental Protocol: Rh-Catalyzed Asymmetric Reductive Heck Reaction This protocol is a representative example adapted from published literature and should be optimized for specific substrates.[5][6]

-

Preparation of the Dihydropyridine: In an inert atmosphere glovebox, dissolve the starting pyridine in anhydrous THF. Cool the solution to -78 °C. Add phenyl chloroformate (1.0 equiv.) dropwise. After stirring for 20 minutes, add a solution of L-Selectride (1.1 equiv.) in THF dropwise, maintaining the temperature at -78 °C. Stir for 1 hour before quenching with saturated aq. NH₄Cl and extracting the 1,2-dihydropyridine product.

-

Asymmetric Coupling: To an oven-dried Schlenk flask, add the Rh(acac)(CO)₂ catalyst (2 mol%), the chiral diene ligand (e.g., (R)-DTBM-SEGPHOS, 2.2 mol%), and the arylboronic acid (1.5 equiv.). Add the purified 1,2-dihydropyridine (1.0 equiv.) dissolved in a 1,4-dioxane/H₂O solvent mixture.

-

Reaction Execution: Seal the flask and heat the mixture to 60 °C. Stir vigorously for 12-24 hours, monitoring progress by TLC or LC-MS.

-

Work-up and Purification: After cooling, dilute the reaction with ethyl acetate and wash with brine. Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. Purify the crude 3-substituted tetrahydropyridine product by flash column chromatography.

-

Final Reduction: Dissolve the purified tetrahydropyridine in methanol. Add a catalytic amount of 10% Pd/C. Subject the mixture to a hydrogen atmosphere (balloon or Parr shaker) and stir at room temperature until the reaction is complete. Filter the mixture through Celite to remove the catalyst and concentrate the filtrate to yield the final enantioenriched 3-substituted piperidine.

Section 2: Formation of the Phenoxymethyl Ether Linkage

With the chiral piperidine core in hand, the next critical transformation is the installation of the phenoxymethyl sidechain. This is typically achieved by forming an ether bond between a 3-(hydroxymethyl)piperidine precursor and a phenol. The choice of method depends on the reactivity of the phenol and the overall functional group tolerance of the molecule.

Methodology 2.1: Modified Williamson Ether Synthesis

The Williamson ether synthesis is a classic and reliable method for forming ethers. For the synthesis of 3-(phenoxymethyl)piperidine derivatives, a modified approach is often employed where the alcohol of a protected 3-(hydroxymethyl)piperidine is first converted into a better leaving group, such as a mesylate or tosylate. This activated intermediate then undergoes an SN2 reaction with a phenoxide nucleophile.

Causality and Mechanistic Insight: Directly deprotonating the 3-(hydroxymethyl)piperidine to form an alkoxide for reaction with an aryl halide is often inefficient. Activating the primary alcohol as a mesylate dramatically increases its electrophilicity. The subsequent reaction with a pre-formed sodium or potassium phenoxide proceeds smoothly via an SN2 displacement. This two-step sequence is highly reliable and generally provides good yields, as demonstrated in the synthesis of novel dopamine D4 receptor antagonists.[1][2]

Experimental Protocol: Mesylation and Phenoxide Displacement [1]

-

N-Protection: Protect the piperidine nitrogen of 3-(hydroxymethyl)piperidine with a suitable protecting group (e.g., Boc-anhydride) to prevent side reactions.

-

Mesylation: Dissolve the N-Boc-3-(hydroxymethyl)piperidine (1.0 equiv.) in anhydrous dichloromethane (DCM) under a nitrogen atmosphere and cool to 0 °C. Add triethylamine (1.5 equiv.) followed by the dropwise addition of methanesulfonyl chloride (1.2 equiv.). Allow the reaction to warm to room temperature and stir until completion (monitored by TLC).

-

Work-up: Quench the reaction with water and extract the product with DCM. Wash the organic layer with saturated aq. NaHCO₃ and brine, then dry over Na₂SO₄ and concentrate to yield the crude mesylate, which is often used without further purification.

-

Phenoxide Displacement: In a separate flask, dissolve the desired phenol (1.2 equiv.) in anhydrous DMF. Add sodium hydride (1.2 equiv., 60% dispersion in mineral oil) portion-wise at 0 °C and stir for 30 minutes to form the phenoxide.

-

Coupling: Add a solution of the crude mesylate (1.0 equiv.) in DMF to the phenoxide solution. Heat the reaction mixture to 60-80 °C and stir for 4-12 hours.

-

Final Deprotection: After cooling, quench with water and extract with ethyl acetate. Purify the N-Boc protected product by column chromatography. Finally, remove the Boc protecting group using standard conditions (e.g., trifluoroacetic acid in DCM or HCl in dioxane) to yield the target 3-(phenoxymethyl)piperidine derivative.

Caption: Key steps in the modified Williamson ether synthesis pathway.

Section 3: N-Functionalization of the Piperidine Ring

The final stage in creating a diverse library of derivatives involves the functionalization of the secondary amine of the piperidine ring. Two dominant strategies in modern synthesis are reductive amination for N-alkylation and palladium-catalyzed cross-coupling for N-arylation.

Methodology 3.1: Reductive Amination

Reductive amination is a robust and versatile one-pot procedure for forming C-N bonds by reacting an amine with a carbonyl compound (aldehyde or ketone) in the presence of a reducing agent.[7][8]

Causality and Mechanistic Insight: The reaction proceeds through the initial formation of a hemiaminal, which then dehydrates to form an iminium ion intermediate. This electrophilic iminium ion is then reduced in situ by a hydride source. Mild reducing agents like sodium triacetoxyborohydride (NaBH(OAc)₃) or borane-pyridine complex are often chosen because they are selective for the iminium ion over the starting carbonyl compound, preventing competitive reduction of the aldehyde/ketone.[7] This selectivity allows the entire process to be performed efficiently in a single reaction vessel.

Experimental Protocol: N-Alkylation via Reductive Amination [7]

-

Reaction Setup: Dissolve the 3-(phenoxymethyl)piperidine starting material (1.0 equiv.) and the desired aldehyde or ketone (1.1 equiv.) in a suitable solvent such as dichloroethane (DCE) or methanol.

-

Addition of Reducing Agent: Add sodium triacetoxyborohydride (1.5 equiv.) portion-wise to the stirring solution at room temperature. A small amount of acetic acid can be added to facilitate iminium ion formation.

-

Reaction and Monitoring: Stir the reaction at room temperature for 2-16 hours. Monitor the consumption of the starting amine by TLC or LC-MS.

-

Work-up and Purification: Quench the reaction by the slow addition of saturated aqueous NaHCO₃ solution. Extract the product with an organic solvent (e.g., DCM or ethyl acetate). Dry the combined organic layers over Na₂SO₄, filter, and concentrate. Purify the crude product by flash chromatography to obtain the N-alkylated derivative.

Methodology 3.2: Palladium-Catalyzed N-Arylation (Buchwald-Hartwig Amination)

For the synthesis of N-aryl piperidines, the Buchwald-Hartwig amination is the gold standard.[9] This powerful palladium-catalyzed cross-coupling reaction allows for the formation of a C-N bond between the piperidine nitrogen and an aryl halide or triflate.

Causality and Mechanistic Insight: The success of this reaction hinges on a catalytic cycle involving a palladium(0) complex. The cycle begins with the oxidative addition of the aryl halide to the Pd(0) center to form a Pd(II) complex. Coordination of the piperidine amine, followed by deprotonation by a base (commonly a strong, non-nucleophilic base like NaOtBu or K₂CO₃), generates a palladium-amido complex. The final, crucial step is reductive elimination, which forms the C-N bond of the desired N-aryl product and regenerates the active Pd(0) catalyst. The choice of a bulky, electron-rich phosphine ligand (e.g., XPhos, SPhos) is critical to promote both the oxidative addition and the final reductive elimination steps, especially with sterically hindered substrates.[9]

Caption: Simplified catalytic cycle for the Buchwald-Hartwig N-arylation.

Experimental Protocol: Buchwald-Hartwig N-Arylation [9]

-

Reaction Setup: In an inert atmosphere glovebox, add the 3-(phenoxymethyl)piperidine (1.0 equiv.), the aryl halide (1.2 equiv.), the palladium pre-catalyst (e.g., Pd₂(dba)₃, 2 mol%), the phosphine ligand (e.g., XPhos, 4 mol%), and the base (e.g., NaOtBu, 1.5 equiv.) to an oven-dried Schlenk flask.

-

Solvent Addition: Add anhydrous, degassed toluene or dioxane to the flask.

-

Reaction: Seal the flask and heat the reaction mixture to 80-110 °C with vigorous stirring.

-

Monitoring and Work-up: Monitor the reaction by LC-MS. Once complete, cool the mixture to room temperature, dilute with ethyl acetate, and filter through a pad of Celite to remove inorganic salts and the catalyst.

-

Purification: Wash the filtrate with water and brine. Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate. Purify the crude product by flash column chromatography to yield the pure N-aryl piperidine derivative.

Section 4: Summary of Synthetic Strategies

The selection of a synthetic route depends on the specific target molecule, desired stereochemistry, and available starting materials. The following table summarizes the key features of the discussed strategies.

| Transformation | Strategy | Key Reagents/Catalysts | Key Features | Advantages | Limitations |

| Piperidine Core Synthesis | Asymmetric Dearomatization | Rh-catalyst, Chiral Ligand, Boronic Acid | Multi-step sequence involving asymmetric C-C bond formation. | High enantioselectivity; modular access to diverse 3-substituents. | Requires multi-step synthesis and specialized catalysts. |

| Ether Linkage Formation | Modified Williamson Synthesis | MsCl, NaH, Phenol | Activation of alcohol followed by SN2 displacement. | Robust, reliable, and generally high-yielding. | Requires strong base; may not be suitable for base-sensitive substrates. |

| N-Functionalization | Reductive Amination | Aldehyde/Ketone, NaBH(OAc)₃ | One-pot formation of an iminium ion followed by reduction. | Operationally simple; broad substrate scope; mild conditions. | Primarily for N-alkylation, not N-arylation. |

| N-Functionalization | Buchwald-Hartwig Amination | Pd-catalyst, Phosphine Ligand, Base, Ar-X | Palladium-catalyzed C-N cross-coupling. | Gold standard for N-arylation; high functional group tolerance. | Requires inert atmosphere; potential for catalyst contamination in final product. |

Conclusion

The synthesis of 3-(phenoxymethyl)piperidine derivatives has been significantly advanced by the adoption of modern catalytic methods. Strategies such as the asymmetric dearomatization of pyridines provide elegant and highly stereoselective access to the chiral piperidine core, a critical element for potent biological activity. This, combined with reliable methods for ether formation and powerful N-functionalization techniques like reductive amination and Buchwald-Hartwig cross-coupling, creates a highly modular and versatile synthetic platform. By understanding the mechanistic principles behind these reactions, researchers in drug development are well-equipped to design and execute efficient syntheses, enabling the rapid exploration of chemical space and the generation of novel therapeutic candidates.

References

- Matassini, C., Clemente, F., & Goti, A. (n.d.). THE DOUBLE REDUCTIVE AMINATION APPROACH TO THE SYNTHESIS OF POLYHYDROXYPIPERIDINES.

- Moormann, A. E. (1993). Reductive Amination of Piperidines with Aldehydes Using Borane-Pyridine. Synthetic Communications, 23(6), 789-795.

-

Li, G., et al. (2018). Reductive Transamination of Pyridinium Salts to N-Aryl Piperidines. The Journal of Organic Chemistry, 83(15), 8537-8547. Retrieved from [Link]

-

Wang, Z., et al. (2023). Catalytic Enantioselective Synthesis of 3-Piperidines from Arylboronic Acids and Pyridine. Journal of the American Chemical Society, 145(25), 14221–14226. Retrieved from [Link]

-

Reductive Amination Routes in the Synthesis of Piperidine IminoSugars. (n.d.). ResearchGate. Retrieved from [Link]

-

Saeedi, S., et al. (2025). Synthesis and Biological Characterization of 4,4‐Difluoro‐3‐(phenoxymethyl)piperidine Scaffold as Dopamine 4 Receptor (D4R) Antagonist in vitro Tool compounds. ChemMedChem, 20(15), e202500298. Retrieved from [Link]

- Li, X. (2023). Catalytic Enantioselective Synthesis of 3-Piperidines from Arylboronic Acids and Pyridine. Journal of the American Chemical Society, 145(25), 14221-14226.

-

Wang, Z., et al. (2023). Catalytic Enantioselective Synthesis of 3-Piperidines from Arylboronic Acids and Pyridine. Journal of the American Chemical Society, 145(25), 14221–14226. Retrieved from [Link]

-

Fawcett, F., et al. (2022). Exploration of piperidine 3D fragment chemical space: synthesis and 3D shape analysis of fragments derived from 20 regio- and diastereoisomers of methyl substituted pipecolinates. Organic & Biomolecular Chemistry, 20(41), 8126-8134. Retrieved from [Link]

-

Saeedi, S., et al. (2025). Synthesis and Biological Characterization of 4,4-Difluoro-3-(phenoxymethyl)piperidine Scaffold as Dopamine 4 Receptor (D4R) Antagonist in vitro Tool compounds. ChemMedChem, 20(15), e202500298. Retrieved from [Link]

Sources

- 1. Synthesis and Biological Characterization of 4,4‐Difluoro‐3‐(phenoxymethyl)piperidine Scaffold as Dopamine 4 Receptor (D4R) Antagonist in vitro Tool compounds - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Synthesis and Biological Characterization of 4,4-Difluoro-3-(phenoxymethyl)piperidine Scaffold as Dopamine 4 Receptor (D4R) Antagonist in vitro Tool compounds - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Catalytic Enantioselective Synthesis of 3-Piperidines from Arylboronic Acids and Pyridine - PMC [pmc.ncbi.nlm.nih.gov]

- 4. xingweili.snnu.edu.cn [xingweili.snnu.edu.cn]

- 5. pubs.acs.org [pubs.acs.org]

- 6. pdf.benchchem.com [pdf.benchchem.com]

- 7. tandfonline.com [tandfonline.com]

- 8. researchgate.net [researchgate.net]

- 9. pdf.benchchem.com [pdf.benchchem.com]

Mechanism of action of 3-(Phenoxymethyl)piperidine hydrochloride on serotonin transporters

An In-Depth Technical Guide to the Mechanism of Action of 3-(Phenoxymethyl)piperidine hydrochloride (Femoxetine) on the Serotonin Transporter

Abstract

This technical guide provides a comprehensive examination of the molecular mechanism by which this compound, known as Femoxetine, interacts with and inhibits the human serotonin transporter (SERT). Femoxetine is a potent and selective serotonin reuptake inhibitor (SSRI) belonging to the phenylpiperidine class of compounds, which also includes the widely prescribed antidepressant, paroxetine.[1][2] Although its development was halted in favor of paroxetine, Femoxetine remains a valuable pharmacological tool for studying serotonergic neurotransmission.[1] This document will detail its primary mechanism of action, the experimental methodologies used to characterize its interaction with SERT, and the molecular basis for its inhibitory activity, providing researchers, scientists, and drug development professionals with a thorough understanding of this compound.

Introduction to the Serotonin Transporter (SERT)

The serotonin transporter (SERT), encoded by the SLC6A4 gene, is a critical integral membrane protein responsible for regulating serotonergic signaling in the central and peripheral nervous systems.[3][4] It functions as a sodium- and chloride-dependent symporter, actively clearing serotonin (5-hydroxytryptamine, 5-HT) from the synaptic cleft and returning it to the presynaptic neuron.[5][6] This reuptake process is the primary mechanism for terminating serotonergic neurotransmission and is essential for maintaining synaptic homeostasis.[4] Dysregulation of SERT function has been implicated in numerous neuropsychiatric conditions, including major depressive disorder, anxiety disorders, and obsessive-compulsive disorder.[6][7] Consequently, SERT is a primary target for a major class of antidepressants, the selective serotonin reuptake inhibitors (SSRIs).[8]

Femoxetine (hydrochloride salt of (+)-trans-3-((p-methoxyphenoxy)methyl)-1-methyl-4-phenylpiperidine) was developed in the 1970s as a potent inhibitor of serotonin uptake.[1][9] Its mechanism of action is centered on the direct, high-affinity blockade of SERT, which leads to an increased concentration and prolonged availability of serotonin in the synapse, thereby enhancing serotonergic neurotransmission.[10][11][12]

Molecular Mechanism of SERT Inhibition by Femoxetine

The therapeutic and pharmacological effects of Femoxetine stem from its direct interaction with the serotonin transporter. The core mechanism is competitive inhibition of serotonin reuptake.

Primary Binding and Competitive Inhibition

Femoxetine exerts its effect by binding directly to the serotonin transporter, physically occluding the pathway for serotonin translocation.[8][11] It binds to the central S1 binding site, which is located deep within the transporter protein, overlapping with the binding site for serotonin itself.[6][13] This mode of action is characteristic of most SSRIs and tricyclic antidepressants. The binding of Femoxetine is a high-affinity interaction that effectively prevents serotonin from accessing its translocation site, thereby inhibiting its reuptake into the presynaptic neuron.[14] The kinetic mechanism is competitive, meaning Femoxetine and serotonin compete for the same binding site.[6]

The phenoxymethylpiperidine scaffold is crucial for this activity. Studies on related compounds like paroxetine have shown that the phenylpiperidine core orients within the S1 pocket, with the phenoxy- and phenyl- substituents making critical contacts with specific residues in the transporter's transmembrane helices (TMs) 3, 8, and 10.[6][15] While specific crystal structures of Femoxetine bound to SERT are not available, homology models based on the bacterial leucine transporter (LeuT) and related cryo-EM structures of human SERT provide a robust framework for understanding this interaction.[6][8]

Caption: Experimental workflow for a radioligand binding assay.

Synaptosomal Serotonin Uptake Assay

This functional assay measures the ability of a test compound to inhibit the transport of serotonin into isolated nerve terminals (synaptosomes).

Objective: To determine the half-maximal inhibitory concentration (IC₅₀) of Femoxetine for serotonin uptake.

Step-by-Step Methodology:

-

Synaptosome Preparation:

-

Humanely euthanize an animal (e.g., rat or mouse) and rapidly dissect the brain region of interest (e.g., striatum or whole brain) in ice-cold sucrose buffer (e.g., 0.32 M sucrose with HEPES). [16] * Homogenize the tissue using a Dounce homogenizer. [16] * Perform differential centrifugation: first, a low-speed spin (e.g., 1,000 x g for 10 min) to remove cellular debris. [17] * Centrifuge the resulting supernatant at a higher speed (e.g., 16,000 x g for 10 min) to pellet the crude synaptosomal fraction (P2). [17] * Resuspend the P2 pellet in a physiological assay buffer (e.g., Krebs-phosphate buffer). [18]Determine protein concentration.

-

-

Uptake Inhibition Assay:

-

Pre-incubate aliquots of the synaptosomal suspension with varying concentrations of Femoxetine or vehicle control for a short period (e.g., 10-15 minutes) at 37°C.

-

To define non-specific uptake, use a high concentration of a potent, non-selective uptake inhibitor like indatraline. [18] * Initiate the uptake reaction by adding a low concentration of radiolabeled serotonin ([³H]5-HT, e.g., 5-10 nM). [18] * Allow the uptake to proceed for a short, defined period within the linear range of uptake (e.g., 5-10 minutes) at 37°C.

-

-

Termination and Quantification:

-

Terminate the uptake by rapid vacuum filtration through glass fiber filters, followed by immediate washing with several volumes of ice-cold buffer to remove extracellular [³H]5-HT. [18] * Quantify the radioactivity trapped within the synaptosomes on the filters using a liquid scintillation counter.

-

-

Data Analysis:

-

Calculate specific uptake by subtracting non-specific uptake from total uptake.

-

Plot the percentage of inhibition of specific uptake versus the log concentration of Femoxetine.

-

Use non-linear regression to fit the data to a sigmoidal dose-response curve and determine the IC₅₀ value.

-

Caption: Experimental workflow for a synaptosomal uptake assay.

Electrophysiological Recording

Electrophysiology provides a direct, real-time measurement of transporter function by recording the ion currents associated with the transport cycle.

Objective: To measure the direct inhibition of SERT-mediated currents by Femoxetine.

Step-by-Step Methodology:

-

Expression System:

-

Prepare Xenopus laevis oocytes and inject them with cRNA encoding hSERT. [19] * Incubate the oocytes for 3-7 days to allow for robust protein expression in the plasma membrane.

-

-

Two-Electrode Voltage Clamp (TEVC) Recording:

-

Place a single oocyte in a recording chamber continuously perfused with recording buffer.

-

Impale the oocyte with two microelectrodes (one for voltage clamping, one for current recording).

-

Clamp the membrane potential at a holding potential (e.g., -60 mV). [19]

-

-

Measurement of SERT Currents:

-

Establish a stable baseline current.

-

Apply serotonin (e.g., 1-10 µM) to the bath to induce an inward current, which is carried by Na⁺ ions moving down their electrochemical gradient along with serotonin. [19] * After the substrate-induced current stabilizes, wash out the serotonin to allow the current to return to baseline.

-

Perfuse the oocyte with a solution containing Femoxetine for a few minutes.

-

Re-apply serotonin in the continued presence of Femoxetine and record the resulting current.

-

-

Data Analysis:

-

Measure the amplitude of the serotonin-induced current in the absence and presence of various concentrations of Femoxetine.

-

Calculate the percentage of inhibition for each concentration.

-

Plot the percentage of inhibition against the log concentration of Femoxetine to determine the IC₅₀ for current blockade.

-

Conclusion

This compound (Femoxetine) is a classic selective serotonin reuptake inhibitor whose mechanism of action is centered on the high-affinity, competitive inhibition of the serotonin transporter. By binding to the central S1 substrate site, it effectively blocks the reuptake of serotonin from the synaptic cleft, leading to enhanced serotonergic neurotransmission. Its pharmacological activity is robustly characterized by a combination of radioligand binding assays to determine affinity (Kᵢ) and functional synaptosomal uptake assays or electrophysiological recordings to measure inhibitory potency (IC₅₀). Although not commercially developed, Femoxetine's clear mechanism and structural relationship to other key SSRIs like paroxetine make it an important reference compound for research in neuroscience and drug discovery.

References

- Determining Serotonin and Dopamine Uptake Rates in Synaptosomes Using High-Speed Chronoamperometry. (n.d.). NCBI.

- In vitro uptake assays in synaptosomes. (n.d.). Bio-protocol.

- Femoxetine. (2024, February 18). Smolecule.

- Femoxetine. (n.d.). Merck Index.

- Application Notes and Protocols: In Vitro Transporter Binding Assays for Formetorex Activity. (2025). BenchChem.

-

Femoxetine. (n.d.). Wikipedia. Retrieved January 22, 2026, from [Link]

-

Unifying Concept of Serotonin Transporter-associated Currents. (2012, January 2). PMC - NIH. Retrieved January 22, 2026, from [Link]

-

Development of serotonin transporter reuptake inhibition assays using JAR cells. (2018, March 16). PMC. Retrieved January 22, 2026, from [Link]

-

A good protocol for extracting mouse brain synaptosomes? (2013, August 7). ResearchGate. Retrieved January 22, 2026, from [Link]

-

SERT Transporter Assay. (n.d.). BioIVT. Retrieved January 22, 2026, from [Link]

-

Synthesis and 5HT modulating activity of stereoisomers of 3-phenoxymethyl-4-phenylpiperidines. (n.d.). PubMed. Retrieved January 22, 2026, from [Link]

-

Inhibitory potency (IC50) of SSRIs for different nAChR subtypes. (n.d.). ResearchGate. Retrieved January 22, 2026, from [Link]

-

Paroxetine hydrochloride. (n.d.). PubMed. Retrieved January 22, 2026, from [Link]

-

Inhibition of the Serotonin Transporter Is Altered by Metabolites of Selective Serotonin and Norepinephrine Reuptake Inhibitors and Represents a Caution to Acute or Chronic Treatment Paradigms. (2016, December 13). PMC. Retrieved January 22, 2026, from [Link]

-

Selective serotonin reuptake inhibitor. (n.d.). Wikipedia. Retrieved January 22, 2026, from [Link]

-

Reduction of whole blood serotonin in depressed patients treated with a new, selective serotonin-uptake inhibitor, femoxetine. (n.d.). PubMed. Retrieved January 22, 2026, from [Link]

-

Antidepressant specificity of serotonin transporter suggested by three LeuT-SSRI structures. (n.d.). PMC - NIH. Retrieved January 22, 2026, from [Link]

-

Multiple serotonergic paths to antidepressant efficacy. (n.d.). Journal of Neurophysiology. Retrieved January 22, 2026, from [Link]

-

Binding affinities of fluoxetine and nisoxetine derivatives at SERT and NET. (n.d.). ResearchGate. Retrieved January 22, 2026, from [Link]

-

Allosteric modulation of serotonin and dopamine transporters: New insights from computations and experiments. (2024, March 15). PubMed. Retrieved January 22, 2026, from [Link]

-

Mechanism of Paroxetine (Paxil) Inhibition of the Serotonin Transporter. (2016, April 1). PubMed Central. Retrieved January 22, 2026, from [Link]

-

Allosteric modulation of serotonin and dopamine transporters: New insights from computations and experiments. (n.d.). PMC - PubMed Central. Retrieved January 22, 2026, from [Link]

Sources

- 1. Femoxetine - Wikipedia [en.wikipedia.org]

- 2. Paroxetine hydrochloride - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. bioivt.com [bioivt.com]

- 4. Inhibition of the Serotonin Transporter Is Altered by Metabolites of Selective Serotonin and Norepinephrine Reuptake Inhibitors and Represents a Caution to Acute or Chronic Treatment Paradigms - PMC [pmc.ncbi.nlm.nih.gov]

- 5. journals.physiology.org [journals.physiology.org]

- 6. Mechanism of Paroxetine (Paxil) Inhibition of the Serotonin Transporter - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Selective serotonin reuptake inhibitor - Wikipedia [en.wikipedia.org]

- 8. Antidepressant specificity of serotonin transporter suggested by three LeuT-SSRI structures - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Femoxetine [drugfuture.com]

- 10. Buy Femoxetine | 59859-58-4 [smolecule.com]

- 11. medchemexpress.com [medchemexpress.com]

- 12. medchemexpress.com [medchemexpress.com]

- 13. Allosteric modulation of serotonin and dopamine transporters: New insights from computations and experiments - PMC [pmc.ncbi.nlm.nih.gov]

- 14. Reduction of whole blood serotonin in depressed patients treated with a new, selective serotonin-uptake inhibitor, femoxetine - PubMed [pubmed.ncbi.nlm.nih.gov]

- 15. Synthesis and 5HT modulating activity of stereoisomers of 3-phenoxymethyl-4-phenylpiperidines - PubMed [pubmed.ncbi.nlm.nih.gov]

- 16. researchgate.net [researchgate.net]

- 17. Determining Serotonin and Dopamine Uptake Rates in Synaptosomes Using High-Speed Chronoamperometry - Electrochemical Methods for Neuroscience - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 18. bio-protocol.org [bio-protocol.org]

- 19. Unifying Concept of Serotonin Transporter-associated Currents - PMC [pmc.ncbi.nlm.nih.gov]

A Technical Guide to the 3-(Phenoxymethyl)piperidine Scaffold for Dopamine D4 Receptor Antagonism

Introduction: The Dopamine D4 Receptor as a Renewed Therapeutic Target

The dopamine D4 receptor (D4R), a G protein-coupled receptor (GPCR) of the D2-like family, has re-emerged as a compelling target for therapeutic intervention in a range of neuropsychiatric disorders.[1] Unlike the more ubiquitously expressed D2 receptor, the D4R shows a more restricted localization, with predominant expression in cortical and limbic brain regions such as the prefrontal cortex and hippocampus.[2] This distinct distribution suggests that selective D4R antagonists could offer targeted therapeutic action with a reduced side-effect profile compared to broader-spectrum dopamine antagonists.

Functionally, the D4R couples to Gαi/o proteins, and its activation leads to the inhibition of adenylyl cyclase, resulting in decreased intracellular concentrations of the second messenger cyclic AMP (cAMP).[3] Dysregulation of D4R signaling has been implicated in conditions such as Attention-Deficit/Hyperactivity Disorder (ADHD), schizophrenia, substance use disorders, and L-DOPA-induced dyskinesias in Parkinson's disease.[1][4] Consequently, the development of potent and selective D4R antagonists remains a significant goal for drug discovery professionals. This guide focuses on the 3-(phenoxymethyl)piperidine core structure, a key scaffold for developing such antagonists.

Molecular Profile: The 3-(Phenoxymethyl)piperidine Scaffold

The 3-(phenoxymethyl)piperidine structure represents a privileged scaffold in medicinal chemistry.[5] In its hydrochloride salt form, it provides a stable, water-soluble starting point for chemical synthesis and biological evaluation.

-

Chemical Name: 3-(Phenoxymethyl)piperidine hydrochloride

-

CAS Number: 28569-09-7

-

Molecular Formula: C₁₂H₁₈ClNO

-

Molecular Weight: 227.73 g/mol

The core structure consists of a piperidine ring, which provides a basic nitrogen atom crucial for interaction with the target receptor, linked via a methylene ether bridge to a phenyl ring. This arrangement of a basic amine and an aromatic feature at a specific distance is a common pharmacophore for many GPCR ligands, particularly within the biogenic amine family.[6] While this compound itself is primarily a foundational building block, its derivatives have yielded some of the most potent and selective D4R antagonists reported to date.[4][7]

Pharmacological Characterization: A Case Study in Potency and Selectivity

While comprehensive pharmacological data for the unsubstituted parent compound is not widely published, extensive structure-activity relationship (SAR) studies on its derivatives highlight the profound potential of this scaffold. Research into 4,4-difluorinated analogs of 3-(phenoxymethyl)piperidine has produced compounds with exceptional D4R binding affinity and remarkable selectivity.[4][7][8] These derivatives serve as powerful in vitro tool compounds for probing D4R biology.[7]

The data below, derived from studies on N-substituted 4,4-difluoro-3-(phenoxymethyl)piperidine derivatives, illustrates the scaffold's capacity to generate elite D4R antagonists.[4]

| Compound ID (Exemplar) | D4R Kᵢ (nM) | Selectivity vs. D1 | Selectivity vs. D2 | Selectivity vs. D3 | Selectivity vs. D5 | Source |

| 14a | 0.3 | >2000-fold | >2000-fold | >2000-fold | >2000-fold | [4][7] |

| 9cc | 2.6 | High | High | High | High | [4] |

| 8b | 5.5 | High | High | High | High | [4] |

| 9dd | 5.5 | High | High | High | High | [4] |

Note: Selectivity is expressed as a fold-difference in Kᵢ values (Kᵢ of off-target / Kᵢ of D4R). "High" indicates significant selectivity as reported in the source literature.

These data underscore the utility of the 3-(phenoxymethyl)piperidine core. The strategic addition of substituents—such as gem-difluoro groups on the piperidine ring to modulate pKa and N-aryl groups to engage specific receptor pockets—transforms the basic scaffold into a highly optimized antagonist.[9] Despite their high potency, it is noted that some of these advanced analogs suffer from poor microsomal stability, a critical consideration for drug development professionals.[4][7]

Experimental Methodologies

To characterize compounds based on this scaffold, two primary assays are indispensable: a radioligand binding assay to determine affinity and selectivity, and a functional assay to confirm antagonist activity.

Protocol 1: Competitive Radioligand Binding Assay for D4R Affinity (Kᵢ)

This protocol determines a compound's binding affinity (Kᵢ) by measuring its ability to compete with a known high-affinity radioligand for binding to the D4 receptor.

A. Materials

-

Receptor Source: Cell membranes from HEK293 cells stably expressing the human dopamine D4 receptor (hD4R).

-

Radioligand: [³H]N-methylspiperone or a D4-selective radioligand.

-

Assay Buffer: 50 mM Tris-HCl, 120 mM NaCl, 5 mM KCl, 2 mM CaCl₂, 1 mM MgCl₂, pH 7.4.

-

Non-specific Binding Control: A high concentration (e.g., 10 µM) of a known D4 antagonist like L-745,870.

-

Test Compound: 3-(Phenoxymethyl)piperidine derivative, serially diluted.

-

Apparatus: 96-well filter plates (e.g., GF/C), vacuum manifold, scintillation counter, scintillation fluid.

B. Step-by-Step Procedure

-

Plate Setup: To each well of a 96-well plate, add components in the following order:

-

50 µL Assay Buffer (for Total Binding wells) OR 50 µL Non-specific Binding Control.

-

50 µL of serially diluted Test Compound.

-

50 µL of radioligand at a fixed concentration (typically near its Kₔ value).

-

100 µL of the hD4R membrane preparation (protein concentration optimized previously).

-

-

Incubation: Incubate the plate at room temperature for 90-120 minutes with gentle agitation to reach binding equilibrium.

-

Filtration: Rapidly harvest the contents of the plate onto the filter mat using a vacuum manifold. This separates the membrane-bound radioligand from the unbound radioligand.

-

Washing: Wash the filters 3-4 times with ice-cold Assay Buffer to remove any remaining unbound radioactivity.

-

Scintillation Counting: Dry the filter mat, add scintillation cocktail to each well, and quantify the bound radioactivity using a scintillation counter.

-

Data Analysis:

-

Calculate specific binding by subtracting non-specific binding from total binding.

-

Plot the percentage of specific binding against the log concentration of the test compound.

-

Fit the data using a non-linear regression model (sigmoidal dose-response) to determine the IC₅₀ value.

-

Convert the IC₅₀ to a Kᵢ value using the Cheng-Prusoff equation: Kᵢ = IC₅₀ / (1 + [L]/Kₔ), where [L] is the concentration of the radioligand and Kₔ is its dissociation constant.

-

Protocol 2: cAMP Functional Assay for D4R Antagonism

This protocol confirms that the compound acts as an antagonist by measuring its ability to block the agonist-induced inhibition of cAMP production.

A. Materials

-

Cell Line: CHO or HEK293 cells stably expressing the hD4R.

-

Stimulant: Forskolin (a direct adenylyl cyclase activator).

-

Agonist: Dopamine or a selective D4R agonist (e.g., A-412997).[2]

-

Test Compound: 3-(Phenoxymethyl)piperidine derivative.

-

cAMP Detection Kit: A commercial kit based on HTRF, AlphaScreen, or similar technology.

-

Apparatus: Plate reader compatible with the detection kit.

B. Step-by-Step Procedure

-

Cell Plating: Seed the hD4R-expressing cells into a 384-well plate and culture overnight.

-

Compound Addition:

-

Remove culture media and replace with stimulation buffer.

-

Add various concentrations of the test compound (the potential antagonist) to the wells.

-

Incubate for 15-30 minutes at room temperature. This allows the antagonist to bind to the receptor.

-

-

Agonist Challenge: Add the D4R agonist at a pre-determined concentration that gives ~80% of its maximal effect (EC₈₀).

-

Forskolin Stimulation: Immediately add forskolin to all wells (except negative controls) to stimulate cAMP production.

-

Incubation: Incubate the plate for 30-60 minutes at room temperature. In wells with an effective agonist and no antagonist, the Gαi signaling will inhibit the forskolin-induced cAMP rise.

-

Detection: Lyse the cells and perform the cAMP measurement according to the manufacturer's protocol for the chosen detection kit.

-

Data Analysis:

-

Normalize the data to the forskolin-only (100% signal) and no-forskolin (0% signal) controls.

-

Plot the cAMP signal against the log concentration of the test compound.

-

The data should show a reverse sigmoidal curve where increasing concentrations of the antagonist restore the cAMP signal back towards the 100% level.

-

Calculate the IC₅₀ value, which represents the concentration of antagonist required to block half of the agonist's inhibitory effect.

-

Representative Synthesis

The 3-(phenoxymethyl)piperidine scaffold can be synthesized through straightforward chemical transformations. The following scheme is a representative pathway adapted from methodologies used for its derivatives.[8][9]

-

Protection: The nitrogen of a commercially available piperidine-3-methanol is protected, typically with a Boc group (di-tert-butyl dicarbonate).

-

Activation: The primary alcohol of the protected piperidine is converted into a good leaving group, such as a mesylate, by reacting it with methanesulfonyl chloride in the presence of a non-nucleophilic base like triethylamine.

-

Nucleophilic Substitution (Williamson Ether Synthesis): The mesylated intermediate is reacted with phenol in the presence of a base (e.g., cesium carbonate) in a polar aprotic solvent like DMF. The phenoxide anion displaces the mesylate to form the desired ether linkage.

-

Deprotection: The Boc protecting group is removed under acidic conditions (e.g., trifluoroacetic acid or HCl in dioxane) to yield the final 3-(phenoxymethyl)piperidine, which can be isolated as its hydrochloride salt.

Conclusion and Future Directions

The 3-(phenoxymethyl)piperidine scaffold is a validated and highly valuable core for the development of potent and selective dopamine D4 receptor antagonists. While the parent compound serves as a foundational element, its derivatives have demonstrated exceptional affinity and selectivity, making them indispensable as chemical probes to explore D4R biology. For drug development professionals, this scaffold offers a promising starting point, though challenges such as metabolic stability must be addressed through further medicinal chemistry optimization. The continued exploration of this chemical space is a worthwhile endeavor for discovering novel therapeutics for a host of challenging CNS disorders.

References

-

Saeedi, S., Nahid, S., Vadukoot, A. K., & Hopkins, C. R. (2025). Synthesis and Biological Characterization of 4,4-Difluoro-3-(phenoxymethyl)piperidine Scaffold as Dopamine 4 Receptor (D4R) Antagonist in vitro Tool compounds. ChemMedChem, 20(15), e202500298. [Link]

-

Bonaventura, J., et al. (2021). Dopamine D4 Receptor-Selective Compounds Reveal Structure–Activity Relationships that Engender Agonist Efficacy. Journal of Medicinal Chemistry, 64(15), 11037–11054. [Link]

-

Andreani, A., et al. (1993). 3-[(2-ethoxyphenoxy)methyl]piperidine derivatives. Synthesis and antidepressant activity. Arzneimittelforschung, 43(10), 1079-1082. [Link]

-

Carotenuto, A., et al. (2022). Highly Potent and Selective Dopamine D4 Receptor Antagonists Potentially Useful for the Treatment of Glioblastoma. Journal of Medicinal Chemistry, 65(19), 12698–12718. [Link]

-

Hopkins, C. R. (2025). The Return of D4 Dopamine Receptor Antagonists in Drug Discovery. ACS Medicinal Chemistry Letters. [Link]

-

Saeedi, S., et al. (2025). Synthesis and biological characterization of 4,4-difluoro-3-(phenoxymethyl)piperidine scaffold as dopamine 4 receptor (D4R) antagonist in vitro tool compounds. ChemRxiv. [Link]

-

Carotenuto, A., et al. (2022). Highly Potent and Selective Dopamine D4 Receptor Antagonists Potentially Useful for the Treatment of Glioblastoma. ACS Publications. [Link]

-

Assoian, A., et al. (2022). Novel Potent and Selective Dopamine D4 Receptor Piperidine Antagonists as Potential Alternatives for the Treatment of Glioblastoma. MDPI. [Link]

-

Saeedi, S., et al. (2025). Synthesis and Biological Characterization of 4,4-Difluoro-3-(phenoxymethyl)piperidine Scaffold as Dopamine 4 Receptor (D4R) Antagonist in vitro Tool compounds. ResearchGate. [Link]

-

Saeedi, S., et al. (2025). Synthesis and Biological Characterization of 4,4-Difluoro-3-(phenoxymethyl)piperidine Scaffold as Dopamine 4 Receptor (D4R) Antagonist in vitro Tool compounds. PubMed. [Link]

-

Saeedi, S., et al. (2025). Synthesis and Biological Characterization of 4,4-Difluoro-3-(phenoxymethyl)piperidine Scaffold as Dopamine 4 Receptor (D4R) Antagonist in vitro Tool compounds. PubMed Central. [Link]

-

Laug, S. (2012). Development of radioligand binding and functional assays for the characterization of dopamine D2-like receptor ligands. University of Regensburg. [Link]

Sources

- 1. researchgate.net [researchgate.net]

- 2. Dopamine D4 Receptor-Selective Compounds Reveal Structure–Activity Relationships that Engender Agonist Efficacy - PMC [pmc.ncbi.nlm.nih.gov]

- 3. chemrxiv.org [chemrxiv.org]

- 4. pdf.benchchem.com [pdf.benchchem.com]

- 5. mdpi.com [mdpi.com]

- 6. Synthesis and Biological Characterization of 4,4-Difluoro-3-(phenoxymethyl)piperidine Scaffold as Dopamine 4 Receptor (D4R) Antagonist in vitro Tool compounds - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

- 8. Synthesis and Biological Characterization of 4,4‐Difluoro‐3‐(phenoxymethyl)piperidine Scaffold as Dopamine 4 Receptor (D4R) Antagonist in vitro Tool compounds - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Highly Potent and Selective Dopamine D4 Receptor Antagonists Potentially Useful for the Treatment of Glioblastoma - PMC [pmc.ncbi.nlm.nih.gov]

The Evolving Landscape of Phenoxymethyl Piperidine Analogs: A Technical Guide to Structure-Activity Relationships

For Researchers, Scientists, and Drug Development Professionals

The phenoxymethyl piperidine scaffold represents a privileged structure in modern medicinal chemistry, serving as a foundational template for the development of a diverse array of therapeutic agents. Its inherent structural features, combining a rigid piperidine core with a versatile phenoxymethyl side chain, offer a unique platform for fine-tuning pharmacological activity against various biological targets. This technical guide provides an in-depth exploration of the structure-activity relationships (SAR) of phenoxymethyl piperidine analogs, offering field-proven insights into the causal relationships between structural modifications and biological outcomes. We will delve into the key structural components, their impact on receptor affinity and selectivity, and the experimental methodologies crucial for their evaluation, with a particular focus on their applications as central nervous system (CNS) agents.

The Core Scaffold: A Launchpad for Innovation

The fundamental phenoxymethyl piperidine structure consists of a piperidine ring linked to a phenoxy group via a methylene ether bridge. The versatility of this scaffold lies in the numerous points available for chemical modification, each offering a distinct opportunity to modulate the compound's physicochemical properties and its interaction with biological targets. The piperidine nitrogen, the phenoxy ring, and the piperidine ring itself are all amenable to substitution, allowing for a systematic exploration of the chemical space to optimize for potency, selectivity, and desirable drug-like properties.

A critical aspect of developing CNS-active agents is the optimization of their physicochemical properties to ensure blood-brain barrier penetration and to minimize off-target effects. The Central Nervous System Multi-Parameter Optimization (CNS MPO) score, which considers properties like lipophilicity (cLogP), molecular weight, and polar surface area, is a valuable tool in this endeavor.[1][2][3] Strategic modifications to the phenoxymethyl piperidine scaffold can significantly impact these parameters, guiding the design of compounds with a higher probability of clinical success.[1][2]

Decoding the Structure-Activity Relationship: A Region-by-Region Analysis

The biological activity of phenoxymethyl piperidine analogs is exquisitely sensitive to structural changes. A systematic approach to SAR involves dissecting the molecule into its key components and individually assessing the impact of modifications.

The Phenoxy Ring: A Gateway to Selectivity

The electronic and steric properties of substituents on the phenoxy ring play a pivotal role in determining both the affinity and selectivity of these analogs for their biological targets.

-

Impact of Halogenation: The introduction of fluorine atoms is a common strategy in medicinal chemistry to enhance metabolic stability and modulate electronic properties. In the context of Dopamine D4 receptor antagonists, fluorination of the phenoxy ring has been shown to be particularly effective. For instance, 3,4-difluoro substitution on the phenyl ring often leads to potent D4 receptor binding.[1][2] The position of the fluorine is also critical; a 3-fluorophenyl group can result in a significant loss of potency compared to a 4-fluoro or 3,4-difluoro analog.[1]

-

Influence of Alkyl and Alkoxy Groups: The addition of small alkyl or alkoxy groups can probe the steric and electronic requirements of the receptor's binding pocket. For example, a 3-fluoro-4-methyl substitution can lead to a reduction in binding affinity compared to a 3-fluoro-4-methoxy group, highlighting the subtle interplay of these factors.[1]

-

Heterocyclic Replacements: Replacing the phenyl ring with various heterocyclic ethers can significantly alter the compound's physicochemical properties, such as cLogP, which can be beneficial for improving CNS MPO scores. However, these modifications can also lead to a dramatic loss of binding affinity, indicating a strict requirement for the phenyl moiety for optimal receptor interaction in some cases.[1]

Table 1: Influence of Phenoxy Ring Substitutions on Dopamine D4 Receptor Affinity

| Compound ID | Phenoxy Ring Substitution | D4 Ki (nM) | cLogP | CNS MPO Score | Reference |

| 8a | 4-Fluorophenyl | 140 | >5.00 | <4.0 | [1] |

| 8b | 3,4-Difluorophenyl | 5.5 | >5.00 | <4.0 | [1] |

| 8c | 3-Methylphenyl | 13 | >5.00 | <4.0 | [1] |

| 8d | 4-Chlorophenyl | 53 | >5.00 | <4.0 | [1] |

| 8f | 3-Fluoro-4-methylphenyl | 72 | >5.00 | <4.0 | [1] |

| 9m | 4-Cyano-3-fluorophenoxy | 21 | <3.1 | >5.0 | [2] |

The Piperidine Ring: Tuning Potency and Physicochemical Properties

Modifications to the piperidine ring are crucial for optimizing both the potency and the drug-like properties of these analogs.

-

Fluorination of the Piperidine Ring: The introduction of gem-difluoro groups onto the piperidine ring has been a successful strategy for improving metabolic stability and modulating the pKa of the piperidine nitrogen. Moving the gem-difluoro group from the 3-position to the 4-position can lead to a significant improvement in cLogP and, consequently, better CNS MPO scores.[1]

-

Bridged Piperidine Analogs: Introducing conformational constraints through bridging the piperidine ring can provide valuable insights into the bioactive conformation of the molecule. Bridged analogs, such as those incorporating a 2-azanorbornane or nortropane scaffold, can maintain or even enhance receptor affinity while potentially improving physicochemical properties.[4]

-

Chirality and Stereochemistry: The stereochemistry of substituents on the piperidine ring can have a profound impact on biological activity. Chiral piperidine scaffolds are prevalent in many approved drugs, and the introduction of a chiral center can enhance biological activity and selectivity.[5]

Table 2: Impact of Piperidine Ring Modifications on Dopamine D4 Receptor Affinity

| Compound ID | Piperidine Ring Modification | D4 Ki (nM) | cLogP | CNS MPO Score | Reference |

| 7a | 3,3-Difluoropiperidine | 140 | 5.21 | 3.3 | [1] |

| 8b | 4,4-Difluoropiperidine | 5.5 | <5.00 | >4.0 | [1] |

Biological Targets and Signaling Pathways

Phenoxymethyl piperidine analogs have demonstrated activity at a range of G-protein coupled receptors (GPCRs), which are major targets for drug discovery. Understanding the downstream signaling pathways of these receptors is essential for elucidating the mechanism of action of these compounds.

Dopamine D4 Receptor Antagonism

The Dopamine D4 receptor, a member of the D2-like family of dopamine receptors, is a key target for atypical antipsychotic drugs.[6][7] It couples to Gαi/o proteins, and its activation leads to the inhibition of adenylyl cyclase, resulting in decreased intracellular levels of cyclic AMP (cAMP).[6][7][8] D4 receptor signaling can also modulate the activity of potassium channels and mitogen-activated protein kinase (MAPK) pathways.[9][10]

Caption: Dopamine D4 Receptor Antagonist Signaling Pathway.

Opioid Receptor Modulation

Certain phenoxymethyl piperidine analogs have shown activity at opioid receptors, which are also GPCRs that couple to Gαi/o proteins.[11][12][13] Activation of opioid receptors leads to the inhibition of adenylyl cyclase, closure of voltage-gated calcium channels, and opening of inwardly rectifying potassium channels, resulting in a hyperpolarization of the neuronal membrane and a reduction in neuronal excitability.[11][13]

Caption: Opioid Receptor Agonist Signaling Pathway.

Histamine H3 Receptor Antagonism

Caption: Histamine H3 Receptor Antagonist Signaling Pathway.

Experimental Protocols for SAR Elucidation

The robust evaluation of SAR relies on well-defined and reproducible experimental protocols. The following methodologies are fundamental to the characterization of phenoxymethyl piperidine analogs.

Radioligand Binding Assay for Receptor Affinity

This assay determines the affinity of a test compound for a specific receptor by measuring its ability to compete with a radiolabeled ligand.

Objective: To determine the inhibitor constant (Ki) of a test compound for a target receptor.

Materials:

-

Cell membranes expressing the receptor of interest (e.g., from CHO or HEK293 cells).

-

Radioligand specific for the target receptor (e.g., [³H]spiperone for D4 receptors).

-

Test compounds at various concentrations.

-

Assay buffer (e.g., 50 mM Tris-HCl, pH 7.4, with cofactors).

-

Non-specific binding control (a high concentration of a known unlabeled ligand).

-

Glass fiber filters.

-

Scintillation cocktail and liquid scintillation counter.

Procedure:

-

Incubation: In a 96-well plate, combine the cell membranes, radioligand, and varying concentrations of the test compound or non-specific binding control in the assay buffer.

-

Equilibration: Incubate the plate at a specific temperature (e.g., 25°C) for a defined period (e.g., 60 minutes) to allow the binding to reach equilibrium.

-

Filtration: Rapidly filter the contents of each well through glass fiber filters using a cell harvester to separate bound from free radioligand.

-

Washing: Wash the filters with ice-cold assay buffer to remove any non-specifically bound radioligand.

-

Quantification: Place the filters in scintillation vials, add scintillation cocktail, and measure the radioactivity using a liquid scintillation counter.

-

Data Analysis: Determine the IC50 value (the concentration of the test compound that inhibits 50% of the specific binding of the radioligand) by non-linear regression analysis. Calculate the Ki value using the Cheng-Prusoff equation.

Caption: General Workflow for a Radioligand Binding Assay.

Functional Assay for GPCR Activity (cAMP Measurement)

This assay measures the ability of a compound to modulate the intracellular concentration of cAMP, a key second messenger in GPCR signaling.

Objective: To determine if a compound is an agonist, antagonist, or inverse agonist at a Gαi/o- or Gαs-coupled receptor.

Materials:

-

Cells expressing the GPCR of interest.

-

Test compounds at various concentrations.

-

Agonist for the receptor (for antagonist testing).

-

Forskolin (to stimulate adenylyl cyclase in Gαi/o-coupled receptor assays).

-

cAMP assay kit (e.g., HTRF, ELISA).

-

Cell lysis buffer.

-

Plate reader compatible with the assay kit.

Procedure for a Gαi/o-coupled Receptor Antagonist:

-

Cell Plating: Plate the cells in a 96-well plate and allow them to adhere overnight.

-

Compound Incubation: Treat the cells with varying concentrations of the test compound (antagonist) for a defined period.

-

Stimulation: Add a fixed concentration of forskolin and the receptor agonist to stimulate cAMP production.

-

Cell Lysis: Lyse the cells to release the intracellular cAMP.

-

cAMP Detection: Perform the cAMP detection assay according to the manufacturer's instructions.

-

Data Analysis: Measure the signal on a plate reader and plot the concentration-response curve to determine the IC50 of the antagonist.

Caption: General Workflow for a GPCR Functional Assay.

Conclusion and Future Directions

The phenoxymethyl piperidine scaffold continues to be a rich source of novel therapeutic candidates. A thorough understanding of the structure-activity relationships is paramount for the rational design of new analogs with improved potency, selectivity, and pharmacokinetic profiles. The strategic application of medicinal chemistry principles, guided by robust in vitro and in vivo assays, will undoubtedly lead to the discovery of next-generation therapeutics targeting a wide range of diseases. Future research will likely focus on exploring novel substitutions, developing more sophisticated computational models to predict activity, and further elucidating the intricate signaling pathways modulated by these versatile compounds.

References

- Che, T., & Roth, B. L. (n.d.). Molecular basis of opioid receptor signaling.

- Corder, G., Castro, D. C., Bruchas, M. R., & Scherrer, G. (2018). Opioid receptors signaling network. Science Signaling, 11(536), eaau1063.

-

QIAGEN. (n.d.). Opioid Signaling Pathway. Retrieved from [Link]

- Moreno-Delgado, D., Torrent, A., & Elorza, A. (2012). Histamine in brain development. Journal of Neurochemistry, 122(5), 872–882.

- Sakurada, T., Sakurada, C., & Sakurada, S. (2005).

- Shang, Y., LeRouzic, V., & Golebiowski, A. (2020). Exploring the activation pathway and G i -coupling specificity of the μ-opioid receptor. Proceedings of the National Academy of Sciences, 117(42), 26165–26174.

- Rondou, P., Haegeman, G., & Van Craenenbroeck, K. (2010). The dopamine D4 receptor: biochemical and signalling properties. Cellular and Molecular Life Sciences, 67(12), 1971–1986.

- Luo, J., Chen, Q., & Wei, X. (2015). Agonist-induced activation of histamine H3 receptor signals to extracellular signal-regulated kinases 1 and 2 through PKC-, PLD-, and EGFR-dependent mechanisms.

- Gemkow, M. J., Davenport, A. J., & Harich, S. (2009).

- Van Craenenbroeck, K. (n.d.). The dopamine D4 receptor: biochemical and signalling properties.

- Esbenshade, T. A., Browman, K. E., & Bitner, R. S. (2008). The histamine H3 receptor: an attractive target for the treatment of cognitive disorders. British Journal of Pharmacology, 154(6), 1166–1181.

- Rondou, P., Haegeman, G., & Van Craenenbroeck, K. (2010). The dopamine D4 receptor: biochemical and signalling properties. Cellular and Molecular Life Sciences, 67(12), 1971–1986.

-

Wikipedia. (n.d.). Histamine H3 receptor. Retrieved from [Link]

- Cignarella, G., Barlocco, D., & Villa, S. (1987). 3-[(2-ethoxyphenoxy)methyl]piperidine derivatives. Synthesis and antidepressant activity. Journal of Medicinal Chemistry, 30(1), 222–225.

- Saeedia, S., Vadukoota, A. K., & Hopkins, C. R. (2023). Synthesis and Biological Characterization of 4,4‐Difluoro‐3‐(phenoxymethyl)piperidine Scaffold as Dopamine 4 Receptor (D4R) Antagonist in vitro Tool compounds. ChemMedChem, 18(12), e202300125.

-

Wikipedia. (n.d.). Dopamine receptor D4. Retrieved from [Link]

- Cooper, D. B. (2023). Biochemistry, Dopamine Receptors. In StatPearls.

- Papke, R. L., & Dwoskin, L. P. (2003). Effects of pyridine ring substitutions on affinity, efficacy, and subtype selectivity of neuronal nicotinic receptor agonist epibatidine. Journal of Pharmacology and Experimental Therapeutics, 305(2), 687–697.

-

Cloud-Clone Corp. (n.d.). ELISA Kit for Dopamine Receptor D4 (DRD4). Retrieved from [Link]

- Saeedia, S., Vadukoota, A. K., & Hopkins, C. R. (2023). Synthesis and biological characterization of 4,4-difluoro-3-(phenoxymethyl)piperidine scaffold as dopamine 4 receptor (D4R) antagonist in vitro tool compounds. ChemRxiv.

- Tosh, D. K., Pao, C. S., & Jacobson, K. A. (2022). Bridged Piperidine Analogues of a High Affinity Naphthalene-Based P2Y14R Antagonist. Journal of Medicinal Chemistry, 65(2), 1488–1506.

- Zhang, R., & Xie, X. (2012). Recent progress in assays for GPCR drug discovery. Acta Pharmacologica Sinica, 33(3), 372–382.

- Wang, Y., Zhang, Y., & Chen, Y. (2023). Application of Chiral Piperidine Scaffolds in Drug Design. Synthesis, 55(11), 1681–1694.

- IJNRD. (2023). Piperidine Unveiled: A Comprehensive Exploration of Structure, Applications, and Pharmacological Significance. International Journal of Novel Research and Development, 8(4).

- Beecham Group PLC. (1987). Piperidine derivatives, their preparation, and their use as medicaments.

- Mathew, B., Suresh, J., & Mathew, G. E. (2023). Piperidine: A Versatile Heterocyclic Ring for Developing Monoamine Oxidase Inhibitors. ACS Omega, 8(42), 38623–38637.

- Johnson, M. P., & Smith, J. D. (2010). Synthesis and SAR studies of 3-phenoxypropyl piperidine analogues as ORL1 (NOP) receptor agonists. Bioorganic & Medicinal Chemistry Letters, 20(1), 257-260.

- Heynen-Genel, S., & Smith, T. L. (2015). Evaluating functional ligand-GPCR interactions in cell-based assays. Methods in Molecular Biology, 1335, 11–23.

-

Innoprot. (n.d.). D4 Dopamine Receptor Assay. Retrieved from [Link]

- Neve, K. A., & Neve, R. L. (2001). Characterization of Dopamine Receptors. Current Protocols in Neuroscience, Chapter 1, Unit 1.5.

- Wager, T. T., Hou, X., & Verhoest, P. R. (2010). Moving beyond Rules: The Development of a Central Nervous System Multiparameter Optimization (CNS MPO) Approach to Enable Alignment of Druglike Properties. ACS Chemical Neuroscience, 1(6), 435–449.

- Frolov, N. A., & Vereshchagin, A. N. (2023). Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications. International Journal of Molecular Sciences, 24(3), 2937.

- Eurofins DiscoverX. (2020, June 15). Eurofins DiscoverX GPCR Assays [Video]. YouTube.

- Eglen, R. M. (2005). Functional assays for screening GPCR targets. Nature Reviews Drug Discovery, 4(5), 429–436.

- Das, U., & Dimmock, J. R. (2018). Antioxidant potential of piperidine containing compounds - A short review. Asian Journal of Pharmaceutical and Clinical Research, 11(8), 66-73.

- Jadav, S. S., & Kapadnis, P. B. (2014). Drugs acting on central nervous system (CNS) targets as leads for non-CNS targets. F1000Research, 3, 75.

- Gancia, E., & Peretto, I. (2011). II. SAR studies of pyridyl-piperazinyl-piperidine derivatives as CXCR3 chemokine antagonists. Bioorganic & Medicinal Chemistry Letters, 21(5), 1436–1440.

- Al-Ostoot, F. H., & Al-Ghamdi, M. A. (2024). Physicochemical properties, pharmacokinetic studies, DFT approach, and antioxidant activity of nitro and chloro indolinone derivatives. Journal of the Iranian Chemical Society, 21(3), 1-13.

Sources

- 1. Synthesis and Biological Characterization of 4,4‐Difluoro‐3‐(phenoxymethyl)piperidine Scaffold as Dopamine 4 Receptor (D4R) Antagonist in vitro Tool compounds - PMC [pmc.ncbi.nlm.nih.gov]

- 2. chemrxiv.org [chemrxiv.org]

- 3. Moving beyond Rules: The Development of a Central Nervous System Multiparameter Optimization (CNS MPO) Approach To Enable Alignment of Druglike Properties - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Bridged Piperidine Analogues of a High Affinity Naphthalene-Based P2Y14R Antagonist - PMC [pmc.ncbi.nlm.nih.gov]

- 5. thieme-connect.de [thieme-connect.de]

- 6. Dopamine receptor D4 - Wikipedia [en.wikipedia.org]

- 7. Biochemistry, Dopamine Receptors - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 8. innoprot.com [innoprot.com]

- 9. The dopamine D4 receptor: biochemical and signalling properties - PMC [pmc.ncbi.nlm.nih.gov]

- 10. semanticscholar.org [semanticscholar.org]

- 11. Opioid receptors signaling network - PMC [pmc.ncbi.nlm.nih.gov]

- 12. geneglobe.qiagen.com [geneglobe.qiagen.com]

- 13. researchgate.net [researchgate.net]

- 14. The histamine H3 receptor: an attractive target for the treatment of cognitive disorders - PMC [pmc.ncbi.nlm.nih.gov]

- 15. Histamine H3 receptor - Wikipedia [en.wikipedia.org]

- 16. researchgate.net [researchgate.net]

- 17. researchgate.net [researchgate.net]

Pharmacological profile of 3-(Phenoxymethyl)piperidine hydrochloride

An In-Depth Technical Guide to the Pharmacological Profile of 3-(Phenoxymethyl)piperidine Hydrochloride

Abstract

The 3-(phenoxymethyl)piperidine scaffold represents a privileged structural motif in modern medicinal chemistry, serving as the foundation for a variety of pharmacologically active agents. This technical guide provides a comprehensive analysis of the pharmacological profile of this compound, with a particular focus on its synthesis, mechanism of action as a dopamine D4 receptor antagonist, pharmacokinetic properties, and therapeutic potential. This document is intended for researchers, scientists, and drug development professionals, offering field-proven insights and detailed experimental protocols to facilitate further investigation and development of this promising chemical series.

Introduction and Strategic Context

The piperidine ring is a cornerstone of numerous pharmaceuticals, valued for its ability to confer favorable physicochemical properties and to present functional groups in a defined three-dimensional space. When combined with a phenoxymethyl side chain, the resulting 3-(phenoxymethyl)piperidine scaffold gains access to a range of G-protein coupled receptors (GPCRs) and transporters. While structurally related to potent selective serotonin reuptake inhibitors (SSRIs) like paroxetine, recent research has pivoted towards exploring analogs of this scaffold as highly selective antagonists for the dopamine D4 receptor (D4R).

The D4 receptor is implicated in various neuropsychiatric and neurological disorders. Unlike other dopamine receptor subtypes, D4 receptors are selectively localized in key neuronal populations within the cortico-basal ganglia network, a region profoundly affected in conditions like Parkinson's disease. Specifically, emerging evidence points to the crucial role of D4 receptors in the development of L-DOPA-induced dyskinesias (LID), a debilitating side effect experienced by a majority of Parkinson's patients on long-term L-DOPA therapy. Preclinical studies have shown that selective D4 antagonists can mitigate LID without compromising the primary antiparkinsonian benefits of L-DOPA, highlighting a significant therapeutic opportunity. This guide delves into the core pharmacology of the this compound scaffold as a tool for interrogating and potentially modulating D4 receptor activity.

Chemical Synthesis and Characterization

The synthesis of this compound is a multi-step process that leverages established and reliable organic chemistry reactions. The strategic selection of this pathway is based on the commercial availability of starting materials and the high efficiency of the core etherification reaction.

Synthetic Strategy: The Williamson Ether Synthesis

The key strategic step in constructing the 3-(phenoxymethyl)piperidine core is the Williamson ether synthesis. This classic SN2 reaction is exceptionally reliable for forming ethers from an alkoxide and a primary alkyl halide or sulfonate. The choice of this method is driven by its broad scope, high yields, and straightforward execution in both laboratory and industrial settings. The reaction involves the deprotonation of an alcohol to form a more nucleophilic alkoxide, which then displaces a leaving group on an electrophilic carbon.

For this specific scaffold, the synthesis involves reacting the alkoxide derived from 3-piperidinemethanol with a substituted or unsubstituted phenol derivative, or more commonly, reacting a phenoxide with an activated 3-(hydroxymethyl)piperidine intermediate (e.g., a mesylate or tosylate).

Experimental Protocol: Synthesis

This protocol describes a representative synthesis for a substituted analog, which can be adapted for the parent compound. The causality for each step is explained to ensure methodological integrity.

Objective: To synthesize 4,4-difluoro-3-(phenoxymethyl)piperidine as a representative example of the class.

Pillar of Trustworthiness: This protocol is self-validating through in-process checks (TLC) and final characterization (NMR, MS), ensuring the identity and purity of the product.

Step 1: Activation of the Alcohol

-

Rationale: The hydroxyl group of the piperidinemethanol precursor is a poor leaving group. It must be converted into a better leaving group, such as a mesylate, to facilitate the subsequent SN2 reaction.

-

Procedure:

-

Dissolve tert-butyl 4,4-difluoro-3-(hydroxymethyl)piperidine-1-carboxylate (1.0 eq) in anhydrous dichloromethane (DCM).

-

Add triethylamine (Et₃N, 1.5 eq) and cool the mixture to 0 °C in an ice bath.

-

Add methanesulfonyl chloride (MsCl, 1.2 eq) dropwise.

-

Allow the reaction to warm to room temperature and stir for 2-4 hours, monitoring by Thin Layer Chromatography (TLC) until the starting material is consumed.

-

Quench the reaction with water and extract the organic layer. Wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to yield the mesylated intermediate.

-

Step 2: Nucleophilic Substitution (Williamson Ether Synthesis)

-

Rationale: The phenoxide, a potent nucleophile, is generated in situ and displaces the mesylate group from the piperidine intermediate in a classic SN2 fashion. Dimethylformamide (DMF) is used as a polar aprotic solvent to accelerate the SN2 reaction.

-

Procedure:

-

In a separate flask, dissolve the desired phenol (1.2 eq) in anhydrous DMF.

-

Add a base such as potassium carbonate (K₂CO₃, 2.0 eq) or sodium hydride (NaH, 1.2 eq) and stir for 30 minutes to generate the phenoxide.

-

Add a solution of the mesylated intermediate from Step 1 in DMF to the phenoxide mixture.

-

Heat the reaction to 60-80 °C and stir overnight, monitoring by TLC.

-

After completion, cool the mixture, add water, and extract with ethyl acetate. Wash the combined organic layers with water and brine, dry, and concentrate. Purify the crude product by column chromatography.

-

Step 3: Deprotection and Hydrochloride Salt Formation

-

Rationale: The Boc protecting group is acid-labile and must be removed to yield the free secondary amine. The final product is then converted to its hydrochloride salt to improve its stability, crystallinity, and aqueous solubility, which are desirable properties for a pharmacological agent.

-

Procedure:

-

Dissolve the purified Boc-protected product in a suitable solvent like dioxane or DCM.

-

Add a solution of HCl in dioxane (e.g., 4M) or bubble HCl gas through the solution.

-

Stir at room temperature for 1-2 hours.

-

The hydrochloride salt will typically precipitate out of the solution. Collect the solid by filtration, wash with a non-polar solvent like diethyl ether, and dry under vacuum to yield the final this compound product.

-

Pharmacodynamics: Interacting with the Dopamine D4 Receptor

The primary pharmacological target identified for the 3-(phenoxymethyl)piperidine scaffold is the dopamine D4 receptor. As an antagonist, it binds to the receptor but does not provoke the intracellular response, thereby blocking the effects of the endogenous ligand, dopamine.

Mechanism of Action at D4R

The D4 receptor is a D2-like family GPCR that couples to Gαi/o proteins. Upon activation by dopamine, it inhibits the enzyme adenylyl cyclase, leading to a decrease in intracellular cyclic AMP (cAMP) levels. An antagonist like a 3-(phenoxymethyl)piperidine derivative binds to the orthosteric site, preventing dopamine from binding and thereby inhibiting this signaling cascade.

Structure-Activity Relationship (SAR) and Binding Affinity

Research into fluorinated analogs of 3-(phenoxymethyl)piperidine has provided crucial insights into the structure-activity relationship at the D4 receptor. The binding affinity is typically quantified by the inhibition constant (Ki), which represents the concentration of the ligand required to occupy 50% of the receptors. A lower Ki value indicates higher binding affinity.

| Compound ID | Substitution Pattern | D4R Ki (nM) | Selectivity vs. D2/D3 | Reference |

| 8b | 4,4-difluoro-piperidine, 3,4-difluoro-phenoxy | 5.5 | >2000-fold | |

| 8c | 4,4-difluoro-piperidine, 3-methyl-phenoxy | 13 | >2000-fold | |

| 8e | 4,4-difluoro-piperidine, phenoxy | 27 | >2000-fold | |

| 14a | 4,4-difluoro-piperidine, complex southern group | 0.3 | >2000-fold | |

| 7a | 3,3-difluoro-piperidine, 4-fluoro-phenoxy | 140 | Not specified |

Key Insights from SAR:

-

Piperidine Ring Substitution: The position of fluorine atoms on the piperidine ring significantly impacts activity. 4,4-difluoro analogs consistently show higher potency than their 3,3-difluoro counterparts. This is attributed to the effect of the fluorine atoms on the basicity (pKa) of the piperidine nitrogen, which is crucial for receptor interaction.

-

Phenoxy Ring Substitution: Modifications to the phenoxy ring also modulate binding affinity. Electron-withdrawing or small lipophilic groups can enhance potency. For instance, the 3,4-difluorophenyl analog (8b ) is among the most potent in its series.

-

Exceptional Selectivity: A remarkable feature of this scaffold is its high selectivity for the D4 receptor over other dopamine receptor subtypes (D1, D2, D3, D5), often exceeding 2000-fold. This is a critical attribute for a therapeutic candidate, as it minimizes the risk of off-target side effects.

Experimental Protocol: Radioligand Binding Assay

Objective: To determine the binding affinity (Ki) of a test compound for the human dopamine D4 receptor.

Expertise & Causality: This competitive binding assay is the gold standard for quantifying receptor affinity. It relies on the principle that the unlabeled test compound will compete with a known radiolabeled ligand for binding to the receptor. The extent of displacement is proportional to the affinity of the test compound.

Protocol:

-

Materials:

-

Cell membranes from HEK293 cells stably expressing the human D4 receptor.